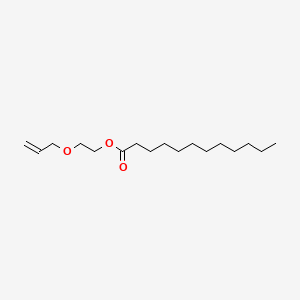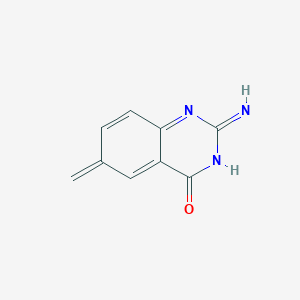
Copper;hydroxide;phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Copper hydroxide phosphate can be synthesized through various methods. One common method involves the hydrothermal synthesis, where copper nitrate, red phosphorus, and ammonia are used as precursors . The reaction is carried out at elevated temperatures and pressures to form the desired compound. Another method involves the treatment of basic copper carbonate with phosphoric acid at temperatures below 70°C, followed by mechanical agitation . This process results in the formation of copper hydroxide phosphate with a light natural color and fine grain size.
化学反応の分析
Copper hydroxide phosphate undergoes several types of chemical reactions, including precipitation, oxidation, and reduction. In precipitation reactions, it can be formed by mixing solutions of copper sulfate and an alkali metal phosphate . It can also react with acids to form copper salts and phosphoric acid. For example, the reaction with hydrochloric acid produces copper chloride and phosphoric acid. Common reagents used in these reactions include phosphoric acid, copper sulfate, and various alkali metal phosphates. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Copper hydroxide phosphate has a wide range of scientific research applications. In chemistry, it is used as an electrode material in supercapacitors due to its excellent electrochemical performance . In biology, it is studied for its potential use as a fungicide and fertilizer, providing essential nutrients like copper and phosphorus to plants . In medicine, it is being explored for its antimicrobial properties and potential use in drug delivery systems. Additionally, it is used in the industry for applications such as laser marking and security ink printing due to its near-infrared absorbing properties .
作用機序
The mechanism of action of copper hydroxide phosphate involves its ability to disrupt cellular processes in microorganisms. Copper ions released from the compound can interact with cellular proteins and enzymes, leading to their denaturation and subsequent cell death . This makes it effective as a fungicide and antimicrobial agent. In electrochemical applications, the compound’s unique structure allows for efficient charge transport and storage, making it suitable for use in supercapacitors .
類似化合物との比較
Copper hydroxide phosphate can be compared to other similar compounds such as copper(II) phosphate, copper(II) hydroxide, and copper(II) sulfate. Copper(II) phosphate (Cu₃(PO₄)₂) is another copper phosphate compound that is used as a fungicide and fertilizer . Copper(II) hydroxide (Cu(OH)₂) is commonly used as a fungicide and in the preparation of other copper compounds . Copper(II) sulfate (CuSO₄) is widely used in agriculture and industry for its fungicidal and algicidal properties . The uniqueness of copper hydroxide phosphate lies in its combined properties of copper and phosphate, making it suitable for a variety of applications in different fields.
特性
CAS番号 |
148791-53-1 |
|---|---|
分子式 |
CuHO5P-4 |
分子量 |
175.52 g/mol |
IUPAC名 |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChIキー |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
正規SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
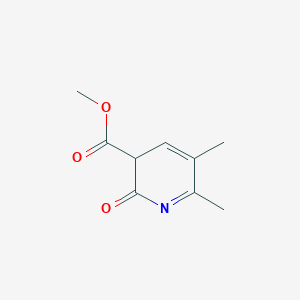
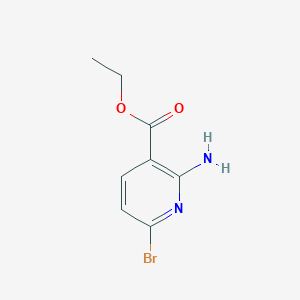
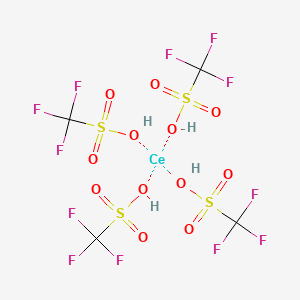
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
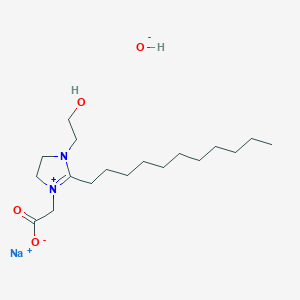
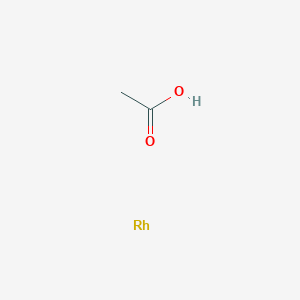
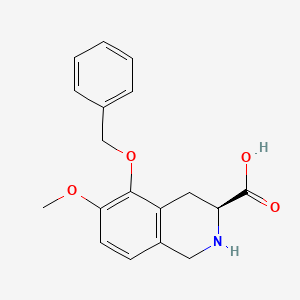
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
![[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
